(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid

Description

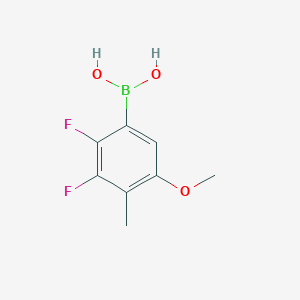

(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, a methoxy group at the 5-position, and a methyl group at the 4-position. Boronic acids are widely utilized in synthetic chemistry, materials science, and medicinal applications due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . The fluorine substituents in this compound enhance its Lewis acidity through electron-withdrawing effects, while the methoxy group contributes to solubility and steric modulation . The methyl group may further stabilize the molecule via hydrophobic interactions. This combination of substituents makes the compound a candidate for applications in pH-responsive materials, enzyme inhibition, and molecular sensing .

Properties

IUPAC Name |

(2,3-difluoro-5-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKICSDTHROYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)C)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-5-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Chemical Reactions Analysis of (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is an organoboron compound that is useful in organic synthesis for carbon-carbon bond formation. Boronic acids are able to form reversible complexes with diols and are essential in organic synthesis for their reactivity in cross-coupling reactions.

Synthesis

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid is synthesized through the borylation of the corresponding aryl halide using boron reagents such as bis(pinacolato)diboron under palladium catalysis.

The following steps outline a typical synthetic route:

-

Preparation of Aryl Halide : React a substituted benzene compound with a halogenating agent to introduce a halogen atom (e.g., bromine or iodine) onto the aromatic ring.

-

Borylation : Use a palladium catalyst to react the aryl halide with bis(pinacolato)diboron in the presence of a base. This reaction replaces the halogen with a boronic ester group.

-

Hydrolysis : Hydrolyze the boronic ester to obtain the free boronic acid.

This method allows for high yields and purity of (3,4-difluoro-2-methoxy-5-methylphenyl)boronic acid while minimizing by-products.

Molecular Structure

Key data regarding its molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BF2O3 |

| IUPAC Name | (3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid |

| Structure | Benzene ring with fluorine atoms at positions 3 and 4, a methoxy group at position 2, a methyl group at position 5, and a boronic acid group $$B(OH)2] at position 1 |

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid Reactions

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid undergoes several important chemical reactions:

-

Suzuki-Miyaura Coupling: Reacts with aryl halides or vinyl halides to form new carbon-carbon bonds, using a palladium catalyst and a base.

-

Esterification: Reacts with alcohols to form boronic esters.

-

Oxidation: Can be oxidized to phenols under specific conditions.

Mechanism of Action in Suzuki-Miyaura Coupling

The mechanism of action for (3,4-difluoro-2-methoxy-5-methylphenyl)boronic acid primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling process, the following steps occur:

-

Oxidative Addition : A palladium(0) catalyst undergoes oxidative addition with an aryl halide.

-

Transmetalation : The boronic acid transfers its aryl group to the palladium center.

-

Reductive Elimination : The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

This process highlights the utility of boronic acids as versatile intermediates in organic synthesis.

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid Applications

(3,4-Difluoro-2-methoxy-5-methylphenyl)boronic acid has several notable applications:

-

Pharmaceutical Chemistry: Used as a building block in the synthesis of various drug candidates.

-

Materials Science: Employed in the creation of new organic materials with specific electronic and optical properties.

-

Agrochemicals: Utilized in the synthesis of agrochemicals.

Chemical Reactions Analysis of 2,3-Difluoro-5-methoxy-4-methylbenzoic acid

2,3-Difluoro-5-methoxy-4-methylbenzoic acid can undergo several types of chemical reactions:

-

Esterification : Carboxylic acids can react with alcohols in the presence of an acid catalyst to form esters.

-

Amidation : Carboxylic acids can react with amines to form amides.

-

Halogenation : The aromatic ring can undergo halogenation reactions, particularly if activated by the methoxy group.

-

Salt Formation : Carboxylic acids can react with bases to form salts.

-

Reduction : The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Mechanism of Action

The mechanism of action for 2,3-Difluoro-5-methoxy-4-methylbenzoic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of fluorine enhances binding affinity due to increased electronegativity and steric effects. The methoxy and methyl groups contribute to the compound's pharmacokinetic properties, influencing solubility and metabolic stability. This mechanism is crucial for its potential applications in pharmaceutical development.

Applications

2,3-Difluoro-5-methoxy-4-methylbenzoic acid finds applications primarily in:

-

Pharmaceutical Intermediates : As a building block in the synthesis of complex drug molecules.

-

Agrochemicals : In the development of new pesticides and herbicides.

-

Materials Science : As a component in the synthesis of specialty chemicals and materials.

Boronic Acids

Boronic acids, including 3,5-difluoro-4-methyl phenylboronic acid, are used to synthesize various ligands . Also, reactions of 2,2-difluoro-1-iodoethenyl with phenylboronic acid can establish optimized reaction conditions and yield unsymmetrical 1,1-diaryl-2,2-difluoroethenes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid, can act as inhibitors of certain enzymes involved in cancer progression. For instance, studies have shown that boronic acids can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells, making these compounds potential candidates for cancer therapeutics .

Diabetes Management

Boronic acids have also been explored for their ability to modulate insulin activity. The interaction between boronic acids and insulin can stabilize the insulin molecule, enhancing its efficacy. Computational studies have demonstrated that derivatives like this compound can exhibit favorable binding characteristics with insulin, suggesting a role in diabetes management through improved insulin delivery systems .

Organic Synthesis

Suzuki-Miyaura Coupling

this compound is particularly valuable in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of fluorine atoms enhances the electrophilicity of the aryl group, facilitating the coupling reaction with various electrophiles .

Data Table: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Aqueous base, 80°C |

| 3-Fluorophenylboronic acid | 75 | Aqueous base, 80°C |

| 4-Methylphenylboronic acid | 70 | Aqueous base, 80°C |

Material Science

Electronic Materials

The unique electronic properties of this compound make it suitable for applications in electronic materials. Its ability to form stable complexes with various substrates allows it to be used in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's stability and efficiency are critical for enhancing device performance and longevity .

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of several boronic acids on cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at low micromolar concentrations compared to control groups. This finding supports its potential use as an anticancer agent .

Case Study 2: Insulin Interaction

In another study focusing on diabetes management, researchers utilized molecular docking simulations to evaluate the binding affinity of various boronic acids with insulin. The results highlighted that this compound had one of the highest binding affinities among tested compounds, indicating its potential as a stabilizer for insulin formulations .

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table compares (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with structurally related boronic acids based on substituent patterns and similarity scores derived from database analyses (e.g., ):

Substituent Effects on Acidity and Reactivity

- Fluorine Substitution: The 2,3-difluoro arrangement in the target compound enhances Lewis acidity compared to mono-fluoro analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid) due to cumulative electron-withdrawing effects, lowering pKa and favoring boronate formation at physiological pH .

- Methoxy vs. Ethoxy Groups : The 5-methoxy group in the target compound provides weaker electron-donating effects than ethoxy substituents (e.g., 3-Ethoxy-4-fluorophenylboronic acid), resulting in a lower pKa and stronger diol-binding affinity .

Binding Affinity and Selectivity

Studies on boronic acid-diol interactions () demonstrate that fluorine and methoxy substituents synergistically modulate binding constants. For example:

- The target compound’s difluoro-methoxy motif may achieve a pKa closer to physiological pH (~7.4), enabling efficient glucose or fructose sensing compared to 3-AcPBA (pKa ~9.5) .

- In contrast, hydroxymethyl-substituted analogs (e.g., 908142-03-0) exhibit reduced binding to cyclic diols due to intramolecular hydrogen bonding, limiting their utility in saccharide recognition .

Biological Activity

(2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. The presence of fluorine substituents enhances its lipophilicity and binding affinity to biological targets. The general structure can be represented as follows:

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, its interaction with kinases can lead to altered phosphorylation states of target proteins, impacting cell signaling pathways.

- Receptor Modulation : It may also modulate receptor activity, particularly those involved in cancer proliferation and survival, thereby exhibiting potential anti-cancer properties .

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. In various studies, this compound has been tested against different cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| KG1 | 25.3 ± 4.6 | Moderate inhibition |

| SNU16 | 77.4 ± 6.2 | Moderate inhibition |

| FGFR1 | < 4.1 | Potent inhibition |

| FGFR2 | 2.0 ± 0.8 | High potency |

These findings suggest that the compound may serve as a lead structure for developing targeted cancer therapies .

Antimicrobial Properties

In addition to anticancer activity, this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 7–13 |

| Escherichia coli | 8–12 |

| Pseudomonas aeruginosa | 9–14 |

These results indicate its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

A study published in Molecular Cancer Therapeutics demonstrated that derivatives of boronic acids including this compound showed significant cytotoxic effects on prostate cancer cells while preserving healthy cell viability . -

Antioxidant Activity :

Research highlighted the antioxidant capabilities of boronic acid derivatives. The compound was found to exhibit antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT . -

Mechanistic Insights :

A theoretical model explored the binding interactions between boronic acids and insulin, suggesting potential applications in diabetes treatment through insulin modulation .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid to ensure high purity and yield?

- Methodological Answer : Synthesis should prioritize protecting groups (e.g., methoxy and methyl groups) to prevent unwanted side reactions. Stepwise halogenation (fluorination) followed by boronation via Miyaura borylation is recommended. Purification via recrystallization or silica gel chromatography is critical, as boronic acids are prone to dehydration/trimerization. Monitoring reaction progress with NMR can confirm fluorination success .

Q. How can researchers address challenges in analyzing boronic acid derivatives using mass spectrometry?

- Methodological Answer : Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, which prevent dehydration/boroxine formation during MALDI-MS analysis. Optimize matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) and laser intensity to minimize fragmentation. Validate results with NMR to confirm boronic acid integrity .

Q. How does the substitution pattern (ortho vs. para) influence the reactivity of arylboronic acids in cross-coupling reactions?

- Methodological Answer : Ortho-substituted boronic acids (e.g., 2,3-difluoro groups) exhibit reduced reactivity in Suzuki-Miyaura couplings due to steric hindrance and electronic effects. Para-substituted analogs show higher efficiency. Pre-activation with ligands like triphenylphosphine or microwave-assisted conditions can mitigate steric challenges .

Advanced Research Questions

Q. What methodologies are effective in evaluating the binding kinetics of this compound with diol-containing biomolecules?

- Methodological Answer : Use stopped-flow fluorescence spectroscopy to measure association/dissociation rates (, ) at physiological pH. Pair the boronic acid with a fluorophore (e.g., dansyl tag) and monitor fluorescence quenching upon binding to sugars (e.g., fructose). Data fitting with pseudo-first-order kinetics models reveals thermodynamic and kinetic parameters .

Q. How can researchers optimize the selectivity of boronic acid-based sensors for glycoprotein detection in complex biological matrices?

- Methodological Answer : Minimize non-specific interactions by tuning buffer conditions (e.g., high-ionic-strength Tris-HCl with 0.1% Tween-20). Functionalize surfaces with spacer molecules (e.g., carboxymethyl dextran) to reduce steric hindrance. Validate selectivity via SPR spectroscopy against non-glycosylated proteins (e.g., RNAse A) and glycoproteins with varying terminal saccharides (e.g., avidin vs. ExtrAvidin) .

Q. What experimental approaches are recommended to assess the thermal stability and decomposition pathways of fluorinated arylboronic acids under high-temperature conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min, up to 800°C). Couple with evolved gas analysis (EGA) via FTIR or GC-MS to identify decomposition products (e.g., boric acid, fluorinated phenols). Compare degradation onset temperatures between ortho- and para-substituted analogs to correlate stability with substituent effects .

Q. In the design of boronic acid-based proteasome inhibitors, what structural modifications enhance target affinity while minimizing off-target effects?

- Methodological Answer : Replace peptide bonds with boronic acid bioisosteres (e.g., dipeptidyl boronic acids) to improve proteasome binding. Introduce fluorinated aryl groups (as in the target compound) to enhance membrane permeability and metabolic stability. Validate selectivity via competitive inhibition assays against serine hydrolases and caspases .

Data Contradiction Analysis

- indicates ortho-substituted boronic acids are less reactive in multicomponent reactions, while highlights their utility in drug design. This apparent contradiction arises from differing reaction mechanisms: steric hindrance impedes cross-coupling but is advantageous for stabilizing enzyme-inhibitor complexes. Researchers must contextualize substituent effects based on the system (e.g., catalysis vs. biomolecular binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.